D-Homocysteine, S-(1,1-dimethylethyl)-
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Overview
Description
D-Homocysteine, S-(1,1-dimethylethyl)- is a derivative of homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. This compound is characterized by the presence of a tert-butyl group attached to the sulfur atom of homocysteine. Homocysteine and its derivatives are of significant interest due to their involvement in various biochemical processes and their potential implications in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Homocysteine, S-(1,1-dimethylethyl)- typically involves the protection of the thiol group of homocysteine followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: D-Homocysteine, S-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT, TCEP.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
D-Homocysteine, S-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and its effects on enzyme activity.
Medicine: Investigated for its potential role in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of D-Homocysteine, S-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. It can act as a methyl group donor in methylation reactions, influencing gene expression and protein function. Additionally, it can modulate redox potential and participate in the formation of reactive oxygen species (ROS), impacting cellular signaling and oxidative stress responses .
Comparison with Similar Compounds
Homocysteine: The parent compound without the tert-butyl group.
S-Adenosylhomocysteine: A derivative involved in methylation reactions.
Methionine: The precursor amino acid from which homocysteine is derived
Uniqueness: D-Homocysteine, S-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-amino-4-tert-butylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRNXDJXXKPOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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